molecular formula C23H18BrN5O2S B2572685 3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-49-0

3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2572685
CAS RN: 895640-49-0
M. Wt: 508.39
InChI Key: PQQCJGQBOKHXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a sulfonyl group, a methylbenzyl group, a triazolo ring, and a quinazolin ring .


Molecular Structure Analysis

The molecular formula of a similar compound is C23H18BrN5O2S, with an average mass of 508.390 Da and a monoisotopic mass of 507.036438 Da .


Physical And Chemical Properties Analysis

A similar compound, which is a cell-permeable triazolothienopyrimidine compound, has been found to be soluble in DMSO at 100 mg/mL .

Scientific Research Applications

Antiproliferative Activities Against Cancer Cells

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone (a novel heterocyclic system) from this compound has been achieved using a retro Diels–Alder procedure . Some derivatives were subsequently tested for antiproliferative activities against human cancer cell lines, particularly gynecological cancers. Investigating its potential as an anticancer agent is a promising avenue for further research.

Quantitative Structure–Activity Relationship (QSAR) Studies

In order to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives , QSAR studies were performed. These studies aim to establish correlations between the chemical structure of compounds (such as F1609-0744) and their biological activities. Understanding the structure-activity relationship can guide drug design and optimization .

Scaffold for Medicinal Chemistry

Privileged scaffold derivatives play a crucial role in drug discovery. Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. F1609-0744, with its unique structure, could serve as a valuable scaffold for developing novel drug candidates .

Construction of Complex Molecules

The efficient synthesis of F1609-0744 involves a multistep, one-pot procedure that minimizes time consumption and chemical waste. Such complex molecules are essential for advancing medicinal chemistry and drug development .

Exploration of Enantiomeric Forms

The synthesis of enantiomeric quinazolinotriazolobenzodiazepine from F1609-0744 demonstrates its potential for chiral drug development. Enantiomerically pure compounds are crucial for optimizing pharmacological properties .

Future Directions

While the future directions for this specific compound are not available, similar compounds have shown potential in drug discovery and have been tested for antiproliferative activities against various bacterial and fungal strains .

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-15-6-8-16(9-7-15)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQCJGQBOKHXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.